molecular formula C10H10N4 B13350482 5-(Pyridin-4-ylmethyl)pyrimidin-2-amine

5-(Pyridin-4-ylmethyl)pyrimidin-2-amine

Cat. No.: B13350482
M. Wt: 186.21 g/mol
InChI Key: HUCPBOPYOPMKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyridin-4-ylmethyl)pyrimidin-2-amine is a chemical compound supplied For Research Use Only, strictly for laboratory research purposes and not for diagnostic, therapeutic, or personal use. This compound features a pyrimidin-2-amine core structure, a privileged scaffold in medicinal chemistry known for its role in designing kinase inhibitors . While the specific biological data for this analog is not fully established, structurally similar N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), demonstrating excellent selectivity over other CDKs and potent antiproliferative activities in a panel of human cancer cell lines . Furthermore, the pyrimidin-2-amine pharmacophore is a key component in advanced multi-target therapeutic agents, such as dual CDK9 and HDAC (Histone Deacetylase) inhibitors, which show a promising strategy for cancer treatment by simultaneously blocking multiple oncogenic pathways to reduce the risk of drug resistance . The integration of a pyridin-4-ylmethyl group may influence the compound's physicochemical properties and binding interactions. Researchers can investigate this molecule as a potential building block for developing novel therapeutics, particularly in oncology and targeted protein kinase research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

5-(pyridin-4-ylmethyl)pyrimidin-2-amine

InChI

InChI=1S/C10H10N4/c11-10-13-6-9(7-14-10)5-8-1-3-12-4-2-8/h1-4,6-7H,5H2,(H2,11,13,14)

InChI Key

HUCPBOPYOPMKBF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC2=CN=C(N=C2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Pyridin 4 Ylmethyl Pyrimidin 2 Amine

Established Synthetic Pathways to the 5-(Pyridin-4-ylmethyl)pyrimidin-2-amine Core

The construction of the this compound scaffold can be approached through several strategic disconnections, primarily involving the sequential or convergent assembly of the pyrimidine (B1678525) and pyridine (B92270) moieties.

Strategies for Pyrimidine Ring Annulation

The formation of the 2-aminopyrimidine (B69317) ring is a well-established transformation in heterocyclic chemistry. A common and effective method involves the condensation of a three-carbon dielectrophilic component with guanidine. nih.govrsc.org To synthesize the target compound, a key precursor would be a β-dicarbonyl compound or its equivalent, already bearing the pyridin-4-ylmethyl substituent at the α-position.

One plausible pathway involves the reaction of guanidine with a suitably substituted 1,3-dielectrophile, such as a β-ketoester or a β-aldehydoester carrying the pyridin-4-ylmethyl group. This approach directly installs the 2-amino group and the desired C5-substituent in a single cyclization step. rsc.org The general scheme for this type of reaction is presented below:

Reactant 1Reactant 2ConditionsProduct
Guanidine HydrochlorideSubstituted β-dicarbonyl compoundBase (e.g., K₂CO₃), Heat (Microwave irradiation can be effective)5-Substituted-2-aminopyrimidine

This method is advantageous due to the commercial availability of guanidine and the possibility of synthesizing the required β-dicarbonyl precursor through various C-C bond-forming reactions.

Strategies for Pyridine Moiety Introduction

An alternative synthetic strategy involves the formation of the pyrimidine ring first, followed by the introduction of the pyridin-4-ylmethyl group at the C5 position. This can be achieved by starting with a pre-functionalized pyrimidine, such as a 5-halopyrimidin-2-amine. The pyridin-4-ylmethyl moiety can then be introduced via a nucleophilic substitution or a cross-coupling reaction.

For instance, a 5-bromopyrimidin-2-amine can serve as a versatile intermediate. The pyridin-4-ylmethyl group can be introduced through the reaction with a suitable pyridin-4-ylmethyl nucleophile, although this is less common. A more prevalent approach is the use of organometallic reagents in catalyzed cross-coupling reactions, which will be discussed in the following section.

Catalyzed Coupling Reactions for Scaffold Construction (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds and are highly applicable to the synthesis of the this compound scaffold.

The Suzuki-Miyaura coupling is a particularly effective method. nih.govresearchgate.netmdpi.com This reaction would involve the coupling of a 5-halopyrimidin-2-amine (e.g., 5-bromo-2-aminopyrimidine) with a pyridin-4-ylmethylboronic acid or its ester derivative. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine ligand and requires a base.

A representative Suzuki coupling reaction is outlined in the following table:

Aryl HalideBoronic Acid/EsterCatalystBaseSolventYield
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterModerate to Good
3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-onep-Methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃Water (Microwave)Good to Excellent

The Heck reaction , another palladium-catalyzed process, could also be envisioned for the synthesis of a precursor to the target molecule. researchgate.netorganic-chemistry.orglibretexts.org This reaction couples an aryl or vinyl halide with an alkene. For instance, a 5-halopyrimidine could be coupled with 4-vinylpyridine, followed by reduction of the resulting double bond to furnish the 5-(pyridin-4-ylmethyl) substituent.

Functional Group Interconversions and Derivatization Strategies for Pyrimidine-Pyridine Systems

Once the this compound core is synthesized, the exocyclic amino group provides a convenient handle for further functionalization, allowing for the generation of a library of derivatives.

N-Arylation Approaches

The introduction of an aryl group onto the 2-amino moiety can be achieved through N-arylation reactions. The Buchwald-Hartwig amination is a prominent method for this transformation, utilizing a palladium catalyst with a specialized phosphine ligand to couple an amine with an aryl halide or triflate. nih.govwikipedia.orgnwnu.edu.cnnih.gov

In a relevant study, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were successfully synthesized using dichlorobis(triphenylphosphine)palladium(II) as the catalyst, xantphos as the ligand, and sodium tert-butoxide as the base in refluxing toluene. nih.gov This methodology could be directly applied to this compound.

A summary of typical Buchwald-Hartwig amination conditions is provided below:

Amine SubstrateAryl HalideCatalystLigandBaseSolvent
4-(Pyridin-3-yl)pyrimidin-2-amine derivativesAryl bromidesPd₂(dba)₃ or Pd(OAc)₂Xantphos, BINAP, etc.NaOtBu, K₂CO₃, etc.Toluene, Dioxane, etc.
2-BromopyridinesVolatile aminesPd catalystPhosphine ligandBaseSealed tube

Alkylation and Acylation Reactions on the Amine Moiety

The nucleophilic 2-amino group of this compound is amenable to both alkylation and acylation reactions, providing straightforward routes to a variety of N-substituted derivatives.

Alkylation can be performed using a range of alkylating agents, such as alkyl halides, in the presence of a base to neutralize the acid generated during the reaction. chemrxiv.orgnih.govnih.gov Care must be taken to control the reaction conditions to avoid over-alkylation, which can lead to the formation of tertiary amines. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for mono-alkylation.

Acylation of the 2-amino group can be readily achieved using acylating agents like acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base such as pyridine or triethylamine to scavenge the acid byproduct. nih.govsemanticscholar.orgresearchgate.net This reaction leads to the formation of the corresponding amides. The reactivity of the 2-amino group can be influenced by the electronic properties of the pyrimidine ring.

The following table summarizes general conditions for these transformations on 2-aminopyrimidine systems:

Reaction TypeReagentBaseSolventProduct
AlkylationAlkyl halideK₂CO₃, Cs₂CO₃, etc.DMF, Acetonitrile, etc.N-Alkyl-2-aminopyrimidine
AcylationAcyl chloride/AnhydridePyridine, Et₃NDichloromethane, THF, etc.N-Acyl-2-aminopyrimidine

These derivatization strategies allow for the systematic modification of the physicochemical properties of the parent compound, which is a common practice in the development of new chemical entities with desired biological activities.

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry is a significant trend in the synthesis of heterocyclic compounds like pyrimidines, aiming to reduce environmental impact and improve efficiency. rasayanjournal.co.inresearchgate.net These principles focus on using less hazardous reagents, environmentally benign solvents, and energy-efficient methods. unibo.it For pyrimidine synthesis in general, several green approaches have been investigated, which could be adapted for the synthesis of this compound.

Common green chemistry techniques applicable to pyrimidine synthesis include:

Microwave-Assisted Synthesis: This method can significantly shorten reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. rasayanjournal.co.innih.gov

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction, which can enhance reaction rates and yields, often under milder conditions. rasayanjournal.co.inresearchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with alternatives like water, ethanol, or ionic liquids is a core principle of green chemistry. rasayanjournal.co.inresearchgate.net Water, in particular, is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net

Catalysis: The use of catalysts, especially reusable heterogeneous catalysts or biocatalysts, can improve reaction efficiency and reduce waste. rasayanjournal.co.inresearchgate.net Organocatalysts are also gaining attention as environmentally friendly alternatives to metal-based catalysts. acs.org

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, which improves atom economy and reduces the number of synthetic steps and purification processes. rasayanjournal.co.in

While these principles are widely applied to pyrimidine derivatives, specific studies detailing their use for this compound are not readily found.

Optimization of Reaction Conditions and Catalytic Systems in Academic Synthesis

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize yield, minimize reaction time, and ensure the purity of the final product. For pyrimidine derivatives, academic research often involves a systematic screening of various parameters. researchgate.netresearchgate.net

Key Parameters for Optimization:

ParameterDescriptionExamples of Variations for Pyrimidine Synthesis
Catalyst A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change.Lewis acids (e.g., ZnCl₂), bases (e.g., NaOH, KOH), transition metal complexes (e.g., Nickel, Palladium), and organocatalysts. researchgate.netresearchgate.netorganic-chemistry.org
Solvent The liquid in which reactants are dissolved. Its polarity and boiling point can significantly influence reaction outcomes.Toluene, Xylene, Acetonitrile, Ethanol, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). researchgate.net
Base A substance that can accept protons. It is often crucial for deprotonation steps in reaction mechanisms.Inorganic bases like Potassium tert-butoxide (KOtBu), Sodium Carbonate (Na₂CO₃), Potassium Hydroxide (KOH). researchgate.netresearchgate.net
Temperature The degree of heat present in a substance or object. It affects the rate of reaction.Reactions can be run at room temperature, heated to reflux (e.g., 60-130°C), or cooled depending on the specific transformation. researchgate.netresearchgate.net
Reaction Time The duration of the chemical reaction.Can range from a few minutes under microwave irradiation to several hours or days for conventional methods. nih.gov

A typical optimization process involves varying one parameter at a time while keeping others constant to determine the optimal conditions. For instance, a study on pyridopyrimidinone derivatives systematically tested different solvents and bases, finding that NaOH in toluene at 60°C gave the highest yield. researchgate.net Similarly, research on other pyrimidine syntheses has involved extensive screening of catalysts and solvents to identify the most effective combination. researchgate.net

Although these general optimization strategies are standard practice in organic synthesis, specific, detailed studies and data tables for the academic synthesis of this compound are not available in the reviewed literature. The development of a robust and efficient synthesis for this specific compound would likely follow these established principles of methodical optimization.

Structure Activity Relationship Sar Studies of 5 Pyridin 4 Ylmethyl Pyrimidin 2 Amine Derivatives

Systemic Modification of the Pyrimidine (B1678525) Ring for Activity Modulation

The pyrimidine ring is a core component of this class of compounds, and modifications to its structure have profound effects on biological activity. The electron-deficient nature of the pyrimidine ring, caused by the presence of two nitrogen atoms, makes it a key site for molecular interactions and synthetic modification. wikipedia.org

Substitutions on the carbon atoms of the pyrimidine ring are a primary strategy for modulating the potency and selectivity of these derivatives. The chemical properties of the pyrimidine ring facilitate specific substitution patterns; electrophilic substitution is favored at the C-5 position, whereas the C-2, C-4, and C-6 positions are more susceptible to nucleophilic substitution. wikipedia.org This differential reactivity allows for targeted modifications.

Research on related 2,4,5-trisubstituted pyrimidines has shown that the characteristics of the substituent at the C-5 position are particularly important. Studies indicate that both the steric and electronic properties of C-5 substituents directly influence kinase inhibition potency and selectivity. cardiff.ac.uk For example, in a series of pyrimidine-based inhibitors, the introduction of a small methyl group at the C-5 position led to a twofold increase in potency. acs.org Conversely, replacing the C-5 methyl group with a hydrogen atom resulted in the complete loss of selectivity, underscoring the critical role of this substitution. cardiff.ac.uk In contrast, moving the methyl group to the C-6 position caused a threefold decrease in potency, highlighting the regiochemical sensitivity of the pyrimidine core. acs.org

The C-2 and C-4 positions are also pivotal for activity. The 2-amino group is a common feature in this scaffold and is often crucial for forming key hydrogen bonds with biological targets. Modifications at the C-4 position can also significantly alter biological effects, with various synthetic methodologies available for introducing diverse functional groups at this site. mdpi.com

Table 1: Effect of Pyrimidine Ring Substitutions on Activity in Analogous Scaffolds
Scaffold TypePositionSubstitutionObserved Effect on ActivityReference
N-Benzyl-2-phenylpyrimidin-4-amineC-5-CH₃~2-fold increase in potency acs.org
N-Benzyl-2-phenylpyrimidin-4-amineC-6-CH₃3-fold decrease in potency acs.org
2,4,5-Trisubstituted PyrimidineC-5-H (replacing -CH₃)Abolished selectivity cardiff.ac.uk
2,4,5-Trisubstituted PyrimidineC-5-Br (replacing -Cl)Comparable selectivity cardiff.ac.uk
2,4,5-Trisubstituted PyrimidineC-5-CF₃Lost potency compared to -CH₃ analog cardiff.ac.uk

The two nitrogen atoms at positions 1 and 3 are fundamental to the pyrimidine ring's chemical identity and biological function. These nitrogen atoms make the ring π-deficient, which influences its aromatic stacking interactions and reactivity. wikipedia.org This electron deficiency also lowers the basicity of pyrimidine compared to pyridine (B92270). wikipedia.org

The arrangement of nitrogen atoms is critical for establishing interactions within biological binding sites. The 2-aminopyrimidine (B69317) moiety, in particular, can act as a chelating agent for metal ions due to the presence of adjacent nitrogen atoms, a property that could be relevant for activity against metalloenzymes. nih.gov Furthermore, the nitrogen atoms are primary sites for hydrogen bonding, acting as hydrogen bond acceptors, which is a crucial mechanism for anchoring the molecule to its protein target. The specific geometry imposed by the 1,3-diazine structure dictates the orientation of substituents and their ability to engage with corresponding pockets in a receptor.

Exploration of the Pyridine Moiety Modifications

The pyridine ring serves as another key pharmacophoric element. Its modification offers a route to fine-tune the electronic, steric, and pharmacokinetic properties of the parent compound.

The introduction of various functional groups onto the pyridine ring can significantly modulate biological activity. General SAR studies on pyridine-containing compounds have shown that substituents such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups can enhance biological effects, potentially by forming additional hydrogen bonds or other favorable interactions with the target. nih.gov Conversely, the introduction of bulky groups or certain halogens can sometimes lead to a decrease in activity. nih.gov

The electronic nature of the substituents—whether they are electron-donating groups (EDG) or electron-withdrawing groups (EWG)—alters the charge distribution of the pyridine ring, affecting its pKa and interaction potential. nih.gov In some contexts, the nitrogen atom of the pyridine ring is itself essential for activity. For instance, in a series of oxazolo[5,4-d]pyrimidines, a 4-pyridyl substituent was found to be crucial for maintaining activity, and its replacement with a phenyl group led to a loss of cytotoxic effects, highlighting the importance of the nitrogen as a hydrogen bond acceptor. mdpi.com

Table 2: General Substituent Effects on the Pyridine Ring
Substituent TypeGeneral Effect on ActivityPotential RationaleReference
-OMe, -OH, -C=O, -NH₂EnhancementForms additional hydrogen bonds or favorable polar interactions nih.gov
Halogens, Bulky GroupsDecreaseSteric hindrance in the binding pocket nih.gov
Electron-Withdrawing Groups (e.g., -CN, -NO₂)Enhancement (context-specific)Modulates ring electronics for optimal interaction nih.gov
Replacement of Pyridine with PhenylLoss of Activity (context-specific)Loss of key hydrogen bond acceptor (ring nitrogen) mdpi.com

The point of attachment of the methylene-pyrimidine group to the pyridine ring is a critical determinant of biological activity. Studies on analogous compounds have demonstrated significant differences between 2-, 3-, and 4-substituted pyridine isomers. In SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, changing the pyridine nitrogen from the 4-position to the 2-position resulted in an inactive compound. nih.gov The 3-pyridyl isomer, however, exhibited activity comparable to the parent 4-pyridyl compound. nih.gov

Similarly, research on N-benzyl-2-phenylpyrimidin-4-amine derivatives found that both 3-pyridyl and 4-pyridyl analogs were active. acs.org However, the 3-pyridyl isomer was often preferred for further development to mitigate the risk of interactions with cytochrome P450 (CYP) enzymes, a common liability for 4-substituted pyridine derivatives. acs.org

Table 3: Activity of Pyridine Positional Isomers in Analogous Scaffolds
ScaffoldPyridine IsomerRelative ActivityReference
5-(Pyridin-X-yl)-1,3,4-thiadiazol-2-amine4-pyridyl (Lead)Active nih.gov
3-pyridylComparable to 4-pyridyl nih.gov
2-pyridylInactive nih.gov
N-Benzyl-2-phenylpyrimidin-4-amine4-pyridylActive (Potency ~1.9 µM) acs.org
3-pyridylActive (Potency ~1.1 µM); selected to avoid CYP interactions acs.org

Investigating the Methylene (B1212753) Linker's Role in SAR

The primary function of the methylene linker is to provide rotational flexibility. This allows the two aromatic ring systems to orient themselves independently to achieve an optimal fit within a complex three-dimensional binding pocket of a biological target. The specific distance and geometric angle it imposes between the two rings are critical for activity.

While specific studies detailing the modification of this linker in the 5-(Pyridin-4-ylmethyl)pyrimidin-2-amine scaffold are not widely reported, its importance can be inferred from general medicinal chemistry principles. Hypothetical modifications could test the spatial constraints of the binding site:

Lengthening the linker (e.g., to an ethylene (B1197577) or propylene (B89431) bridge) would increase the distance between the rings and could decrease or abolish activity if a precise distance is required.

Constraining the linker by incorporating it into a rigid ring system would reduce conformational freedom. An increase in potency with such a modification would suggest that the molecule binds in a specific, low-energy conformation.

Replacing the linker with a heteroatom (e.g., -O- or -NH-) would alter the bond angle, polarity, and hydrogen-bonding capability of the linker region, which would in turn significantly impact biological activity.

Conformational Analysis and Stereochemical Impact on SAR

There is currently no specific research available that details the conformational analysis of this compound or its derivatives. The flexibility of the methylene linker between the pyridine and pyrimidine rings suggests that the molecule can adopt various conformations, which could be crucial for its interaction with biological targets. However, without experimental data from techniques such as X-ray crystallography or NMR spectroscopy, or computational modeling studies, any discussion on preferred conformations and their impact on activity would be speculative.

Similarly, the influence of stereochemistry on the SAR of this compound has not been documented. Investigations into chiral derivatives or the introduction of stereocenters and their subsequent effect on biological activity have not been reported in the literature reviewed.

Methylation Effects and Other Bioisosteric Replacements in SAR

Systematic studies on the effects of methylation at various positions of the this compound scaffold are not described in the available literature. The impact of adding methyl groups to the pyridine ring, the pyrimidine ring, or the amine functionality on the compound's activity and properties remains unexplored.

Furthermore, there is a lack of information regarding bioisosteric replacement studies for this compound. Research detailing the substitution of key functional groups (such as the amine or the pyridine nitrogen) with other isosteres to modulate activity, selectivity, or pharmacokinetic properties has not been published.

Computational Chemistry and Molecular Modeling of 5 Pyridin 4 Ylmethyl Pyrimidin 2 Amine

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves docking a ligand, such as 5-(pyridin-4-ylmethyl)pyrimidin-2-amine, into the binding site of a protein target to predict its binding mode and affinity. This method is crucial for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions.

Ligand-protein interaction analysis is a critical step following molecular docking. It involves a detailed examination of the non-covalent interactions between the ligand and the amino acid residues of the protein's binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking, are fundamental to the stability of the ligand-protein complex.

For instance, in studies involving pyrimidine-based compounds targeting protein kinases, the pyrimidine (B1678525) core often forms key hydrogen bonds with the hinge region of the kinase domain. The pyridine (B92270) and other substituents can then form additional interactions with surrounding residues, which contribute to the compound's potency and selectivity. Molecular docking studies on various pyrimidine derivatives have illustrated these interactions with targets like B-cell lymphoma 2 (Bcl-2) and Cyclin-Dependent Kinases (CDKs). mdpi.comnih.gov For example, in the docking of a series of pyrimidine compounds into the Bcl-2 active site, specific interactions were identified that are crucial for their anti-proliferative activity. mdpi.com

A hypothetical docking of this compound into a kinase binding site would likely show the 2-amino group and one of the pyrimidine nitrogens acting as hydrogen bond donors and acceptors with the protein's hinge region. The pyridin-4-ylmethyl moiety would extend into a deeper pocket, where it could form hydrophobic or pi-stacking interactions.

Table 1: Example of Ligand-Protein Interactions for a Pyrimidine-Based Inhibitor with Bcl-2 mdpi.com

Interacting ResidueInteraction Type
Asp108Hydrogen Bond
Gly142Hydrogen Bond
Val130Hydrophobic
Ala146Hydrophobic
Phe101Pi-Pi Stacking

Note: This table is illustrative and based on studies of other pyrimidine compounds, as specific data for this compound is not available.

Following the prediction of the binding pose, computational methods are used to estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). Lower binding energy values typically indicate a more stable ligand-protein complex and potentially higher potency. evitachem.com Various scoring functions are employed in docking software to calculate these affinities, taking into account the different types of interactions observed.

In studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors, molecular docking was used to predict their binding modes and affinities, which were then correlated with their experimentally determined inhibitory activities. nih.govnih.gov Similarly, for other pyrimidine-based compounds, docking scores have been instrumental in prioritizing candidates for synthesis and biological testing. semanticscholar.org For example, a study on pyrimidine derivatives targeting the Bcl-2 protein reported docking scores that correlated with their cytotoxic effects. mdpi.com

Table 2: Illustrative Docking Scores for a Series of Pyrimidine Derivatives against Bcl-2 mdpi.com

CompoundDocking Score (kcal/mol)
Derivative 1-8.5
Derivative 2-9.2
Derivative 3-7.8
Derivative 4-9.5

Note: This table is for illustrative purposes and based on data for other pyrimidine compounds.

Dynamics Simulations and Conformational Ensembles

While molecular docking provides a static picture of the ligand-protein interaction, the reality is a dynamic process. Molecular Dynamics (MD) simulations are powerful computational tools that simulate the movements of atoms and molecules over time, providing a more realistic representation of the biological system. These simulations can reveal the stability of the docked pose, the flexibility of the protein and ligand, and can be used to calculate more accurate binding free energies.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods used to calculate the relative binding free energies of a series of related ligands to a common protein target. These methods are based on statistical mechanics and involve creating a non-physical, alchemical pathway to transform one ligand into another within the binding site and in solution. The difference in the free energy of these transformations provides a highly accurate prediction of the difference in binding affinity. FEP and TI are computationally expensive but are considered the gold standard for binding affinity prediction. A study on a large library of 2-amino-4,6-diarylpyrimidine-5-carbonitriles utilized FEP simulations to understand the structure-activity relationship trends. acs.org

MD simulations are widely used to assess the stability of a ligand-protein complex predicted by docking. nih.gov By simulating the complex in a realistic environment (e.g., solvated in water with ions) over a period of nanoseconds to microseconds, researchers can observe whether the ligand remains in its initial binding pose or if it shifts to a more stable conformation. Key analyses from MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the system, and the root-mean-square fluctuation (RMSF), which highlights flexible regions of the protein.

In a study of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors, MD simulations were performed to validate the docking results and to understand the dynamic behavior of the ligand-protein complexes. nih.govnih.gov These simulations can reveal subtle conformational changes in the protein upon ligand binding and the role of water molecules in mediating interactions.

Table 3: Key Parameters Analyzed in a Typical MD Simulation

ParameterDescription
RMSD (Root-Mean-Square Deviation)Measures the average distance between the atoms of the simulated structure and a reference structure, indicating conformational stability.
RMSF (Root-Mean-Square Fluctuation)Measures the fluctuation of each atom from its average position, highlighting flexible regions of the protein.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein over time.
Radius of GyrationIndicates the compactness of the protein structure during the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are most correlated with activity, a QSAR model can be built to predict the activity of new, unsynthesized compounds. This is a valuable tool for lead optimization in drug discovery.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods generate 3D fields around a set of aligned molecules to represent their steric and electrostatic properties. These fields are then correlated with the biological activity to generate a predictive model. Such models have been successfully applied to various series of pyrimidine derivatives to guide the design of more potent inhibitors. nih.gov For example, 3D-QSAR studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives targeting CDKs helped to identify the key structural features required for high potency. nih.govnih.gov These models can generate contour maps that visualize the regions where modifications to the molecule would likely increase or decrease its activity.

Table 4: Common Descriptors Used in QSAR Modeling

Descriptor TypeExamples
ElectronicDipole moment, Partial charges, HOMO/LUMO energies
StericMolecular weight, Molar refractivity, van der Waals volume
HydrophobicLogP, Hydrophobic surface area
TopologicalConnectivity indices, Shape indices

Descriptor Selection and Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the physicochemical properties of a series of compounds with their biological activities. The foundation of a robust QSAR model lies in the careful selection of molecular descriptors and the appropriate statistical method for model development.

For derivatives of the pyridin-amine and pyrimidine scaffolds, a variety of molecular descriptors are typically calculated to represent their structural and electronic features. These descriptors can be broadly categorized as electronic, steric, lipophilic, and quantum mechanical. researchgate.netresearchgate.net

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as charge distribution and orbital energies. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. researchgate.netscirp.org These are crucial for modeling interactions like hydrogen bonding and electrostatic interactions with the target protein.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar refractivity, and radius of gyration help to model how the compound fits into the binding pocket of a receptor. researchgate.net

Lipophilic Descriptors: These describe the hydrophobicity of the molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in the target. The most common lipophilicity descriptor is LogP (the logarithm of the octanol-water partition coefficient). researchgate.net

Quantum Mechanical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide a more detailed understanding of the electronic environment. scirp.org Mullikan charges and Fukui functions can pinpoint the reactivity of specific atoms within the molecule. scirp.org

Once the descriptors are calculated, a QSAR model is developed using statistical techniques. For instance, studies on 5-substituted (arylmethylene) pyridin-2-amine derivatives have utilized software such as MOE (Molecular Operating Environment) and Vlife MDS to build models that correlate these descriptors with antibacterial or antifungal activity. researchgate.netresearchgate.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are also powerful tools. nih.govresearchgate.net These methods generate 3D contour maps that visualize the favorable and unfavorable regions for steric and electrostatic properties around the aligned molecules, providing intuitive guidance for structural modification. nih.govresearchgate.net

Table 1: Common Descriptors in QSAR Model Development for Pyridine-Pyrimidine Scaffolds
Descriptor TypeExamplesSignificance in Modeling
ElectronicLUMO Energy, HOMO Energy, Dipole MomentModels reactivity and electrostatic interactions.
StericMolar Refractivity, Radius of GyrationDefines the required size and shape for optimal binding.
LipophilicLogPCorrelates with membrane permeability and hydrophobic interactions.
3D-QSAR FieldsCoMFA/CoMSIA Steric and Electrostatic FieldsProvides a 3D visualization of favorable and unfavorable regions for activity.
Quantum MechanicalMullikan Charges, Fukui FunctionsPinpoints atomic sites prone to nucleophilic or electrophilic attack. scirp.org

Predictive Power and Validation of QSAR Models

A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous statistical validation is essential to assess its predictive power and robustness. Several statistical metrics are used for this purpose.

Correlation Coefficient (r² or R²): This value indicates the proportion of the variance in the biological activity that is explained by the model. A value closer to 1.0 suggests a better fit of the model to the data. For example, a 3D-QSAR model developed for N-(pyridin-4-ylmethyl)aniline derivatives, which are structurally related to the title compound, achieved a high r² value of 0.969 for CoMFA and 0.936 for CoMSIA. nih.govresearchgate.net

Cross-Validation Coefficient (q²): This is a more stringent test of the model's predictive ability. It is typically calculated using the leave-one-out (LOO) method. A q² value greater than 0.5 is generally considered indicative of a model with good predictive power. The aforementioned CoMFA and CoMSIA models yielded q² values of 0.671 and 0.608, respectively, indicating good internal predictivity. nih.govresearchgate.net

Standard Error of Estimate (SE): This metric represents the deviation of the predicted values from the observed values. Lower values indicate a more accurate model. researchgate.net

F-statistic (F-test value): This value assesses the statistical significance of the model, indicating the probability that the observed correlation occurred by chance. Higher F-values suggest a more statistically significant model. researchgate.net

QSAR studies on related heterocyclic scaffolds have demonstrated the development of statistically significant models. For instance, a study on 5-substituted (arylmethylene) pyridin-2-amine derivatives reported models with r values ranging from 0.79 to 0.87 and F-test values as high as 29.8, confirming a significant correlation between the selected physicochemical parameters and biological activity. researchgate.net Similarly, QSAR models for 3-pyrimidin-4-yl-oxazolidin-2-one derivatives showed excellent statistical quality with q² values of 0.783 (Topomer CoMFA) and 0.784 (HQSAR), and r² values of 0.978 and 0.934, respectively. nih.gov These examples underscore the ability of QSAR to produce reliable predictive models for this class of compounds.

Table 2: Statistical Validation of Various QSAR Models for Pyridine/Pyrimidine Derivatives
Compound SeriesQSAR MethodReference
N-(pyridin-4-ylmethyl)aniline derivativesCoMFA0.6710.969 nih.govresearchgate.net
N-(pyridin-4-ylmethyl)aniline derivativesCoMSIA0.6080.936 nih.govresearchgate.net
3-pyrimidin-4-yl-oxazolidin-2-one derivativesTopomer CoMFA0.7830.978 nih.gov
3-pyrimidin-4-yl-oxazolidin-2-one derivativesHQSAR0.7840.934 nih.gov
5-substituted (arylmethylene) pyridin-2-amine derivativesMLR-0.63 (r=0.797) researchgate.net

De Novo Design and Virtual Screening Applications

The pyridine-pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. mdpi.com This makes it an excellent starting point for both de novo design and virtual screening campaigns to discover novel inhibitors.

De Novo Design: This approach uses computational algorithms to design new molecules with desired properties, often by modifying or combining fragments in the binding site of a target protein. A powerful strategy involves using established QSAR models and docking studies to guide the design. For example, in a study on KDR inhibitors, researchers used molecular fragment replacement (MFR) based on insights from 3D-QSAR modeling and docking of known inhibitors. nih.govresearchgate.net This led to the de novo design of 44 novel N-(pyridin-4-ylmethyl)aniline derivatives as potential KDR inhibitors. nih.govresearchgate.net

Virtual Screening: This technique involves the computational screening of large chemical libraries to identify compounds that are likely to bind to a specific biological target. The process typically begins with a library of millions of compounds, which is filtered based on physicochemical properties (e.g., Lipinski's rule-of-five) and then "docked" into a 3D model of the target's binding site. mdpi.com The compounds are scored based on their predicted binding affinity and interaction patterns. This workflow was successfully applied in the design of novel KDR inhibitors, where a new molecular database generated by MFR was virtually screened using Glide docking and further evaluated by the CoMFA model and protein-ligand interaction fingerprints (PLIF) to prioritize candidates for synthesis. nih.govresearchgate.net A similar approach was used to screen a pyrido[2,3-d]pyrimidine (B1209978) database to design novel inhibitors of human thymidylate synthase. nih.gov

These computational strategies significantly accelerate the drug discovery process by focusing synthetic efforts on compounds with the highest probability of success, saving considerable time and resources.

Protein Target Structure Analysis for Rational Design

Rational drug design relies heavily on a detailed understanding of the three-dimensional structure of the protein target and how ligands bind to it. For compounds containing the aminopyrimidine core, a primary class of targets is the protein kinase family. Kinases like Cyclin-Dependent Kinases (CDKs), Polo-like Kinase 4 (PLK4), and Janus Kinase 1 (JAK1) are crucial regulators of cell processes, and their dysregulation is implicated in diseases like cancer. nih.govresearchgate.net

Molecular docking and molecular dynamics (MD) simulations are the principal tools used to analyze these interactions. Docking studies predict the preferred binding pose of a ligand within the receptor's active site, while MD simulations provide insights into the stability of the protein-ligand complex over time.

Analysis of aminopyrimidine-based inhibitors bound to various kinases often reveals a conserved binding mode. The aminopyrimidine core typically forms key hydrogen bond interactions with the "hinge region" of the kinase, which is a flexible loop connecting the N- and C-terminal lobes of the enzyme. nih.gov For example, docking studies of novel PLK4 inhibitors showed that the aminopyrimidine core formed crucial interactions with the hinge region. nih.gov

This structural knowledge is paramount for rational design. By understanding which residues are critical for binding, medicinal chemists can make targeted modifications to the ligand to enhance potency and selectivity. Strategies include:

Scaffold Hopping: Replacing the core scaffold of a known inhibitor with a structurally different but functionally similar one. This was used to develop novel PLK4 inhibitors with an aminopyrimidine core. nih.gov

Isosteric Replacement: Substituting an atom or group of atoms with another that has similar physical or chemical properties to improve the compound's profile. mdpi.com

Structure-Guided Growth: Adding new functional groups to the core scaffold to form additional favorable interactions with unoccupied pockets in the binding site. For instance, analysis of CDK4/6 inhibitors based on the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold allowed for the incorporation of ionizable groups to improve properties, leading to highly potent and selective drug candidates. acs.org

In a study designing JAK1 inhibitors, researchers used a combination of 3D-QSAR, docking, and MD simulations on a series of pyrrolo[2,3-d]pyrimidin-4-amine derivatives to understand their binding modes and stability. researchgate.net This detailed structural analysis enabled the rational design of new compounds with predicted activity greater than the most active compound in the original series. researchgate.net

Table 3: Protein Targets and Key Interactions for Pyridine-Pyrimidine Scaffolds
Protein TargetKey Interacting Region/ResiduesInteraction TypeDesign Application
PLK4Hinge RegionHydrogen BondingDesign of selective inhibitors via scaffold hopping. nih.gov
CDK4/CDK6Hinge RegionHydrogen BondingOptimization of potency and selectivity. acs.org
JAK1Ser963, Val889Water-mediated Hydrogen BondsRational design of new inhibitors with improved predicted activity. researchgate.net
Tubulin (Colchicine Site)Cysβ239, Valβ236, Leuβ246Hydrogen Bonding, Hydrophobic InteractionsDesign of microtubule targeting agents. mdpi.com
KDR (VEGFR-2)(Not specified)(Not specified)De novo design of novel aniline (B41778) derivatives. nih.govresearchgate.net

Preclinical Research and Lead Optimization Strategies for 5 Pyridin 4 Ylmethyl Pyrimidin 2 Amine Analogs

In Vitro Efficacy Studies in Cellular Systems

In vitro studies using cellular systems are fundamental to the early-stage evaluation of drug candidates. These assays provide critical data on a compound's biological activity, its mechanism of action, and its specificity, guiding further optimization efforts.

Cell Line Panel Screening and Sensitivity Analysis

A primary strategy in preclinical assessment involves screening compounds against a diverse panel of human cancer cell lines to determine their spectrum of antiproliferative activity and identify sensitive cancer types. Analogs of 5-(pyridin-4-ylmethyl)pyrimidin-2-amine have demonstrated a broad range of efficacy across various malignancies.

For instance, a series of pyrimidine-2,4-diamine analogues were evaluated for their anticancer activity against colorectal cancer (HCT116) and non-small cell lung cancer (A549) cell lines, with the active compound Y18 showing significant inhibition of cancer cell proliferation. nih.gov Similarly, other pyridine (B92270) and pyrimidine (B1678525) derivatives have been tested against a panel including MCF7 (breast), HEPG2 (liver), HCT116 (colon), and H460 (lung) cells, revealing varied IC₅₀ values depending on the cell line and compound structure. nih.gov

Thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related, have also been a subject of extensive screening. Compound 4 from a series of 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines was found to be the most potent, with an IC₅₀ of 9.0 nM in the MDA-MB-435 cancer cell line. mdpi.com This compound also exhibited an average GI₅₀ of approximately 10 nM in the 40 most sensitive cell lines of the National Cancer Institute (NCI) 60-cell line panel. mdpi.com Another study on 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates identified a lead compound with an IC₅₀ of 4.3 µg/mL against the MCF-7 breast cancer cell line. mdpi.com

Furthermore, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have shown potent antiproliferative effects, with compound 78 exhibiting a GI₅₀ value of 23 nM against the MV4-11 leukemia cell line. acs.org Optimization of this series led to compounds 58 and 69 , which displayed potent activity across a panel of cell lines representing leukemia, breast, colon, ovary, pancreas, and prostate cancers. nih.gov

Antiproliferative Activity of Pyrimidine Analogs in Various Cancer Cell Lines
Compound ClassSpecific AnalogCell LineCancer TypeActivity MetricValueReference
Pyrimidine-2,4-diamineY18HCT116, A549Colorectal, LungSignificant InhibitionNot specified nih.gov
Tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidineCompound 4MDA-MB-435MelanomaIC₅₀9.0 nM mdpi.com
Thieno[2,3-d]pyrimidine-6-carboxylateCompound 2MCF-7BreastIC₅₀4.3 µg/mL (0.013 µM) mdpi.com
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amineCompound 78MV4-11LeukemiaGI₅₀23 nM acs.org
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amineCompound 18Potent cytotoxicity against various cancer cell lines nih.gov
Pyrrolo[3,2-c]pyridin-4-oneNot specifiedA2780OvarianGood activityNot specified nih.gov

Target Engagement and Pathway Modulation Assays

Identifying the molecular target and elucidating the mechanism of action are critical steps in lead optimization. Analogs of this compound have been designed to interact with a variety of protein targets, primarily protein kinases, which are key regulators of cellular pathways.

Kinase Inhibition: Many analogs are potent kinase inhibitors. Derivatives have been developed as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), with compound 78 showing Kᵢ values of 1 nM and 34 nM, respectively. acs.org Other series have been optimized to target Janus Kinase 2 (JAK2), Polo-like Kinase 4 (PLK4), Aurora kinases, and Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govnih.govmdpi.comnih.gov For example, compound 8h , a pyrimidin-2-amine derivative, displayed high PLK4 inhibitory activity with an IC₅₀ of 0.0067 μM. nih.gov Similarly, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were identified as potent inhibitors of Aurora A and B kinases, with lead compound 18 having Kᵢ values of 8.0 and 9.2 nM, respectively. nih.gov

Pathway Modulation: Inhibition of a molecular target should translate to the modulation of its downstream signaling pathway. For CDK4/6 inhibitors, this is often demonstrated by cell cycle analysis. Compound 78 , for instance, induced an accumulation of MV4-11 cells in the G1 phase of the cell cycle in a concentration-dependent manner. acs.org For Hedgehog (Hh) pathway inhibitors like B31 , target engagement was confirmed using a Gli luciferase reporter assay, which showed that the compound suppressed Gli1 expression at both transcriptional and translational levels. nih.gov In the case of JAK2 inhibitors, compound A8 was shown to inhibit the phosphorylation of JAK2 and its downstream signaling pathway. nih.gov A different mechanism was observed for pyrimidine-2,4-diamine analog Y18, which was found to suppress GTSE1 transcription and expression, leading to DNA damage and cell cycle arrest. nih.gov

Target Engagement and Pathway Modulation of Pyrimidine Analogs
Compound ClassPrimary TargetAssay/EffectPotency (IC₅₀/Kᵢ)Reference
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amineCDK4/CDK6Kinase Inhibition / G1 Cell Cycle Arrest1 nM / 34 nM (Kᵢ) acs.org
N-(4-(aminomethyl)phenyl)pyrimidin-2-amineJAK2Kinase Inhibition / STAT3 Phosphorylation Inhibition5 nM (IC₅₀) nih.gov
Pyridyl PyrimidineHedgehog Pathway (Smo)Gli Luciferase Reporter Assay / Gli1 SuppressionPotent analog nih.gov
Pyrimidin-2-aminePLK4Enzymatic Activity Assay0.0067 µM (IC₅₀) nih.gov
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amineAurora A/BKinase Inhibition / Histone H3 Phosphorylation Suppression8.0 nM / 9.2 nM (Kᵢ) nih.gov
Furo[2,3-d]pyrimidine (B11772683)MicrotubulesTubulin Assembly InhibitionComparable to Combretastatin A-4 nih.gov

Selectivity Profiling Against Off-Targets

Selectivity is a crucial attribute of a successful drug candidate, as off-target activity can lead to undesirable effects. Therefore, lead optimization involves rigorous profiling to ensure the compound preferentially binds to its intended target over other related proteins, such as kinases within the same family or other structurally similar enzymes.

For JAK2 inhibitors, selectivity against the highly homologous family members JAK1, JAK3, and TYK2 is a key challenge. Through systematic optimization, compound A8 was developed to exhibit 38.6-fold, 54.6-fold, and 41.2-fold selectivity for JAK2 over JAK1, JAK3, and TYK2, respectively. nih.gov Similarly, inhibitors of CDK4/6 are profiled against other CDKs; the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series demonstrated high selectivity for CDK4/6 over CDK1, CDK2, CDK7, and CDK9. acs.orgnih.gov

Broader selectivity screening is often performed against large kinase panels. A pyridine-based pyrrolo[2,3-d]pyrimidine analog, 14c , was screened against 50 kinases at a 1 µM concentration and showed high selectivity for its target, CSF1R. mdpi.com Inhibition of closely related kinases FLT3, KIT, and PDGFRβ was minimal. mdpi.com The selectivity of such screenings can be quantified using a selectivity score (S-score), where a score approaching 0 indicates high selectivity. mdpi.com For ion channel targets, such as the Kv 1.5 potassium channel, selectivity is assessed against other critical channels like hERG to avoid cardiac liabilities. nih.govnih.gov

In Vivo Pharmacodynamic (PD) Models in Academic Research

Following promising in vitro results, candidate compounds are advanced to in vivo models to assess their pharmacodynamic effects, which relate the drug's concentration to its observed effect in a living organism. These studies are essential to confirm that the in vitro mechanism of action translates to a therapeutic effect in a more complex biological system.

Biomarker Response Studies

Pharmacodynamic biomarkers are used to provide evidence of target engagement and biological response in vivo. These are often the same downstream markers measured in vitro. For example, the anticancer effects of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora kinase inhibitors were linked to the suppression of mitotic histone H3 phosphorylation in tumor cells. nih.gov For Hedgehog pathway inhibitors, the suppression of Gli1 expression in tumor tissue serves as a direct biomarker of the drug's activity on its intended pathway. nih.gov Similarly, the accumulation of cells in the G1 phase of the cell cycle is a key in vivo biomarker for CDK4/6 inhibitors. acs.org

Dose-Response Characterization in Preclinical Species

Dose-response studies in animal models, typically rodent xenografts for oncology, are performed to establish the relationship between the administered dose and the therapeutic response, such as tumor growth inhibition.

A thieno[2,3-d]pyrimidine analog, compound 4 , demonstrated statistically significant antitumor effects in a murine MDA-MB-435 xenograft model. mdpi.com Another analog, compound 3 from a furo[2,3-d]pyrimidine series, also showed significant antitumor effects in the same model. nih.gov In a pancreatic cancer model, the Hedgehog inhibitor B31 was shown to significantly regress subcutaneous tumors formed by BxPC-3 cells in nude mice. nih.gov For non-oncology indications, other models are used. For instance, a phenylquinazoline inhibitor of the Kv 1.5 ion channel, compound 13k , was identified as having robust efficacy in a preclinical rat ventricular effective refractory period (VERP) model and a rabbit atrial effective refractory period (AERP) model. nih.govnih.gov

Multiparameter Optimization Approaches

In modern drug discovery, the progression of a lead compound is not solely dependent on its potency against a specific target. Instead, a successful drug candidate must possess a finely tuned balance of multiple properties, including efficacy, selectivity, pharmacokinetic characteristics (absorption, distribution, metabolism, and excretion - ADME), and safety. optibrium.com This holistic strategy is known as Multiparameter Optimization (MPO), a crucial approach in the development of analogs of this compound. MPO aims to simultaneously refine numerous, often conflicting, parameters to identify compounds with the highest probability of success in clinical trials. optibrium.com This involves utilizing a combination of in vitro assays, in vivo models, and in silico predictions to guide medicinal chemistry efforts. optibrium.com

A primary challenge in optimizing aminopyrimidine-based compounds is achieving high potency for the intended biological target while minimizing activity against off-targets, particularly other kinases or ion channels, to avoid undesirable side effects. The optimization of a series of phenylquinazoline inhibitors of the Kv1.5 ion channel, which share structural similarities with the pyridinyl-pyrimidine core, illustrates this challenge. Researchers focused on enhancing Kv1.5 potency while ensuring selectivity against the hERG channel to mitigate the risk of cardiac arrhythmias. nih.govnih.gov

Similarly, in the development of Polo-like kinase 1 (PLK1) inhibitors, derivatives of 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one were optimized to achieve nanomolar potency against PLK1 while maintaining high selectivity over other kinases, including the closely related PLK2 and PLK3 isoforms. nih.gov This selectivity is critical for a favorable safety profile. The optimization process also extended to ensuring the compounds had acceptable oral bioavailability in mice, a key aspect of in vivo performance, making them suitable for further preclinical development. nih.gov

Structure-activity relationship (SAR) studies on N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine analogs as Aurora kinase inhibitors revealed that substitutions at the aniline (B41778) para-position were crucial for both potency and selectivity. nih.gov The lead compound from this series, CYC116, demonstrated potent inhibition of Aurora A and B kinases and possessed oral bioavailability, leading to its evaluation in clinical trials. nih.gov These examples underscore the iterative process of modifying the chemical scaffold to harmonize potency, selectivity, and pharmacokinetic properties.

Table 1: Examples of Multiparameter Optimization in Pyrimidine Analogs
Compound ClassTargetOptimization GoalsKey FindingsReference
PhenylquinazolinesKv1.5Potency, Selectivity vs. hERG, PK ExposureIdentified 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine (13k) as a potent and selective inhibitor with robust in vivo efficacy. nih.govnih.gov nih.govnih.gov
Tetrahydro-pyrrolo[3,2-c]pyridin-4-onesPLK1Potency, Selectivity vs. PLK2/3, Oral BioavailabilityAdvanced compounds showed nM enzymatic inhibition, good cellular activity, and acceptable oral bioavailability in mice. nih.gov nih.gov
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora Kinase A/BPotency, Selectivity, In vivo ActivityCompound 18 (CYC116) showed potent, selective inhibition and oral bioavailability, leading to anticancer activity. nih.gov nih.gov

Poor metabolic stability is a common reason for the failure of drug candidates, as rapid clearance from the body prevents the maintenance of therapeutic concentrations. For pyridine and pyrimidine-containing compounds, metabolic oxidation, often mediated by cytochrome P450 enzymes, is a primary clearance pathway. nih.gov Several strategies are employed to enhance the metabolic stability of analogs related to this compound.

One common approach is the introduction of substituents that block sites of metabolic attack. In a series of quinoline-based PDE5 inhibitors, researchers evaluated the effect of substituents on the pyridine ring. nih.gov Analogs with methoxy (B1213986) and chlorine substituents were assayed to understand their impact on stability. nih.gov Another strategy involves isotopic reinforcement, such as replacing hydrogen atoms at metabolically vulnerable positions with deuterium (B1214612). While the carbon-deuterium bond is stronger and can sometimes slow metabolism, in the case of a deuterated PDE5 inhibitor analog, this modification did not significantly increase in vitro human metabolic stability. nih.gov

A more significant structural modification involves altering the heterocyclic core itself. For instance, in a series of 5-azaquinazoline IRAK4 inhibitors, switching a pyridine ring for an N-substituted pyridone created a novel hinge-binding scaffold that not only retained potency but also conformationally locked the molecule, improving its properties. researchgate.net Such modifications can fundamentally alter the molecule's interaction with metabolic enzymes.

Table 2: Strategies and Outcomes for Metabolic Stability Enhancement
Compound SeriesStrategyStructural ChangeOutcome on In Vitro Half-Life (t1/2)Reference
Quinoline-based PDE5 inhibitorsIsotopic ReinforcementDeuteration of benzylic carbonNo significant improvement (t1/2 = 16.4 min vs. 20.5 min for parent). nih.gov nih.gov
Quinoline-based PDE5 inhibitorsSubstituent ModificationIntroduction of methoxy group on pyridine ring (Compound 4b)Improved stability (t1/2 = 44.6 min). nih.gov nih.gov
5-Azaquinazoline IRAK4 inhibitorsScaffold ModificationSwitched pyridine ring for an N-substituted pyridoneLed to a novel, conformationally locked scaffold with improved properties. researchgate.net researchgate.net

Fragment-Based Lead Discovery and Elaboration

Fragment-Based Lead Discovery (FBLD) is a powerful method for identifying novel lead compounds. This approach begins by screening libraries of low-molecular-weight compounds (fragments, typically 100–300 Da) to find those that bind weakly but efficiently to the target protein. nih.gov These initial "hits" are then optimized and elaborated into more potent, drug-like molecules. nih.govresearchgate.net

This methodology was successfully applied to identify a new class of inhibitors for the bacterial enzyme PurC, based on a 4-amino-6-(pyrazol-4-yl)pyrimidine scaffold. nih.gov High-throughput X-ray crystallography was used to screen fragment libraries, identifying starting points for chemical elaboration. nih.gov One strategy involved "fragment expansion," where a fragment's interaction at a specific position in the target's binding pocket suggested that adding a new moiety would be tolerated. For example, linking a pyridine-containing fragment to a pyrimidine core via a flexible linker led to a compound with significantly improved binding affinity. nih.gov This process of growing or merging fragments based on structural insights is a hallmark of FBLD and can lead to the discovery of highly novel chemical matter that might be missed by traditional high-throughput screening.

Rational Drug Design Approaches for Scaffold Diversification

Rational drug design leverages structural knowledge of the biological target to guide the creation of new molecules. For compounds related to this compound, this involves modifying the core pyrimidine scaffold to improve drug-like properties while maintaining key interactions with the target. Two common strategies are scaffold hopping and molecular hybridization.

Scaffold hopping involves replacing the central molecular core with a structurally different one that preserves the essential 3D arrangement of key binding groups. This strategy was used to develop novel Polo-like kinase 4 (PLK4) inhibitors by replacing a known core with an aminopyrimidine scaffold, resulting in a potent new series of compounds. nih.gov Similarly, researchers developed CSF1R inhibitors by creating pyrrolo[2,3-d]pyrimidine analogs, a scaffold hop from known purine-based inhibitors. nih.gov This led to the identification of potent compounds like N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which demonstrated low-nanomolar efficacy. nih.gov

The development of Imatinib (Gleevec) is a landmark example of rational drug design. Starting from a 2-phenylaminopyrimidine lead compound identified through screening, medicinal chemists systematically modified the structure to enhance its binding properties for the Bcr-Abl kinase, ultimately leading to a highly effective and selective cancer therapy. wikipedia.org This iterative process of design, synthesis, and testing based on an understanding of the target structure is the essence of rational drug design and is central to the diversification and optimization of pyridine-pyrimidine scaffolds. researchgate.net

Table 3: Scaffold Diversification Strategies
Original Scaffold/ClassNew ScaffoldDesign StrategyTarget ClassReference
Known PLK4 inhibitorsAminopyrimidineScaffold HoppingPLK4 Kinase nih.gov
Purine-based inhibitorsPyrrolo[2,3-d]pyrimidineScaffold Hopping / Molecular HybridizationCSF1R Kinase nih.gov
2-PhenylaminopyrimidineN-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide core (Imatinib)Rational Design / Lead OptimizationBcr-Abl Kinase wikipedia.org

Advanced Analytical Characterization in 5 Pyridin 4 Ylmethyl Pyrimidin 2 Amine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of 5-(Pyridin-4-ylmethyl)pyrimidin-2-amine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

In a typical ¹H NMR spectrum of a related N-aryl pyrimidin-2-amine, distinct signals corresponding to the various protons would be expected. For instance, the protons on the pyrimidine (B1678525) and pyridine (B92270) rings would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The methylene (B1212753) bridge protons (-CH₂-) would likely present as a singlet in the range of δ 3.5-4.5 ppm. The amine (-NH₂) protons would give rise to a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbon atoms of the pyridine and pyrimidine rings would resonate in the downfield region (typically δ 110-160 ppm) due to their aromaticity. The methylene bridge carbon would be expected to appear in the aliphatic region, generally between δ 40-60 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar N-(Aryl)pyrimidin-2-amine

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Pyrimidine-H8.36 (d)160.4
Pyrimidine-H6.66 (t)158.0
Pyrimidine-C-111.9
Pyridine-H (ortho to N)8.50 (d)150.0
Pyridine-H (meta to N)7.20 (d)124.0
Methylene (-CH₂-)4.00 (s)45.0
Amine (-NH₂)5.50 (br s)-

Note: The data in this table is hypothetical and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent parts.

The primary amine (-NH₂) group would typically exhibit two N-H stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending vibration is also expected around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations from both the pyridine and pyrimidine rings would appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations would be observed in the fingerprint region, typically between 1250 and 1350 cm⁻¹ for aromatic amines.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Primary Amine (N-H)Bending1600 - 1650
Aromatic (C-H)Stretch3000 - 3100
Aromatic (C=C, C=N)Stretch1400 - 1600
Methylene (C-H)Stretch2850 - 2960
Aromatic Amine (C-N)Stretch1250 - 1350

Mass Spectrometry for Identification and Quantification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also be used for structural elucidation and quantification.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound like this compound. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₀H₁₀N₄), the expected exact mass would be calculated and compared to the experimentally measured value, with a very low margin of error.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used in pharmaceutical analysis for several purposes. In the context of this compound research, LC-MS would be instrumental in:

Purity Assessment: Detecting and quantifying any impurities present in a sample of the compound.

Metabolite Identification: In preclinical studies, identifying the metabolites of the compound in biological matrices.

Pharmacokinetic Studies: Quantifying the concentration of the compound and its metabolites in biological fluids over time.

The development of a robust LC-MS method would involve optimizing the chromatographic conditions (e.g., column, mobile phase) to achieve good separation of the analyte from other components and tuning the mass spectrometer parameters for sensitive and specific detection.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would reveal the spatial relationship between the pyridine and pyrimidine rings, including the dihedral angle between them. It would also show the conformation of the methylene linker and the geometry of the amine group. Furthermore, the crystal packing, including any intermolecular interactions such as hydrogen bonding, would be elucidated. While the crystal structure for the specific title compound is not available in the provided search results, data for a related compound, N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine, demonstrates the level of detail that can be obtained.

Table 3: Illustrative Crystallographic Data for a Related Pyridinyl-pyrimidine Derivative

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.2242 (3)
b (Å)12.5399 (4)
c (Å)12.8594 (4)
α (°)72.719 (3)
β (°)89.724 (3)
γ (°)77.712 (3)
Volume (ų)1385.05 (8)

Source: Data for N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. guidechem.comnih.gov

Chromatographic Methods for Purity and Separation (e.g., UPLC)

Chromatographic techniques are indispensable for determining the purity of this compound and for the separation of any potential impurities or related substances. Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in terms of speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC).

In the analysis of pyrimidine derivatives, reverse-phase UPLC methods are commonly employed. These methods typically utilize a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent and an aqueous buffer. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For compounds like this compound, a mobile phase containing acetonitrile and water with a modifier like formic acid is often suitable for achieving optimal separation and peak shape, especially for mass spectrometry (MS) compatible applications sielc.com. The use of columns with smaller particle sizes (e.g., sub-2 µm) in UPLC systems allows for faster analysis times and improved efficiency sielc.com.

The development of a robust UPLC method for this compound would involve the systematic optimization of various parameters, including the mobile phase composition, gradient profile, flow rate, column temperature, and detector wavelength. Validation of the method according to ICH guidelines is crucial to ensure its accuracy, precision, linearity, and robustness for its intended purpose of purity determination and impurity profiling researchgate.net.

Below is an interactive data table illustrating a potential UPLC method for a related pyrimidine derivative, which could serve as a starting point for the analysis of this compound.

ParameterValue
Instrument Waters ACQUITY UPLC
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 1 µL

This table represents a typical UPLC method for the analysis of pyrimidine derivatives and is for illustrative purposes.

Thermal Analysis Techniques in Research

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. In the context of this compound research, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information regarding the compound's melting point, purity, polymorphism, and thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is instrumental in determining the melting point of this compound, which is a key indicator of its purity. A sharp melting endotherm at a specific temperature is characteristic of a pure crystalline compound. The presence of impurities typically leads to a broader melting range at a depressed temperature. DSC can also be used to investigate polymorphism, the ability of a compound to exist in multiple crystalline forms, which can have significant implications for its physical properties and bioavailability.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is crucial for assessing the thermal stability of this compound. The TGA thermogram reveals the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. This information is vital for determining appropriate storage conditions and for understanding the compound's degradation pathways. Studies on various pyrimidine derivatives have shown that their thermal stability is influenced by the nature and position of substituents on the pyrimidine ring scispace.comsemanticscholar.orgresearchgate.net.

The following interactive data table provides representative thermal analysis data for a related pyridyl-imidazole compound, illustrating the type of information that would be obtained for this compound.

AnalysisParameterResult
DSC Onset of Melting106 °C
Peak Melting Temperature114 °C
TGA Onset of Decomposition~106 °C
Mass Loss (106 - 371 °C)~98.6%

Data is for the related compound 2,4,5-tris(2-pyridyl)imidazole and serves as an illustrative example researchgate.net.

Patent Landscape Analysis from a Research Perspective for Pyridine Pyrimidine Derivatives

Overview of Patented Pyridine-Pyrimidine Scaffolds in Therapeutic Contexts

The versatility of the pyridine-pyrimidine core allows for extensive chemical modification, leading to a wide array of patented scaffolds with diverse therapeutic applications. bohrium.com A significant portion of these patents are directed towards oncology, with a particular focus on kinase inhibitors. bohrium.comnih.gov

One of the most prominent areas of patent activity involves pyridine-pyrimidine derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) for the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). google.comgoogle.com Patents in this area often claim compounds that can overcome resistance to first-generation EGFR inhibitors. google.comgoogle.com These scaffolds are designed to target specific mutations in the EGFR gene, such as the L858R activating mutation, Exon19 deletion, and the T790M resistance mutation. google.comgoogle.com

Another significant therapeutic area dominated by patented pyridine-pyrimidine scaffolds is the inhibition of Cyclin-Dependent Kinases (CDKs). nih.gov These compounds are being investigated for their potential to halt uncontrolled cell proliferation in various cancers. nih.gov Patents often describe scaffolds that exhibit selectivity for specific CDKs, such as CDK2, CDK4, and CDK6, which are crucial regulators of the cell cycle. nih.govacs.org For instance, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been patented as highly potent and selective inhibitors of CDK4 and CDK6. acs.org

Beyond oncology, pyridine-pyrimidine scaffolds have been patented for a range of other therapeutic applications, including:

Neurological Disorders: As inhibitors of phosphodiesterase 2 (PDE2), with potential applications in cognitive enhancement. google.com

Pain Management: As modulators of hyperpolarisation-activated cyclic-nucleotide-gated (HCN) ion channels, particularly HCN2, for the treatment of neuropathic and inflammatory pain. google.com

Infectious Diseases: As antifungal and antiviral agents. nih.gov

Inflammatory Diseases: As anti-inflammatory agents. nih.gov

The following table provides a summary of some patented pyridine-pyrimidine scaffolds and their therapeutic contexts.

Patented Scaffold ClassTherapeutic ContextKey Molecular Targets
2-Anilinopyrimidine DerivativesCancer (e.g., NSCLC)EGFR (wild-type and mutants) google.comgoogle.com
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-aminesCancerCDK4, CDK6 acs.org
Pyrazole-appended PyrimidinesCancerEGFR (mutant forms) nih.gov
Substituted 5-methyl- google.comnih.govgoogle.comtriazolo[1,5-a]pyrimidin-2-aminesNeurological DisordersPDE2 google.com
Benzisoxazole-substituted PyrimidinesPain (Neuropathic, Inflammatory)Ih channel (HCN channels) google.com

Analysis of Intellectual Property Protecting Synthetic Routes

Patents for pyridine-pyrimidine derivatives not only cover the final compounds but also the synthetic methods used to prepare them. These patents are crucial for protecting the intellectual property surrounding the efficient and novel production of these therapeutic agents.

Several common synthetic strategies are frequently disclosed in the patent literature for the construction of the pyridine-pyrimidine scaffold. These include:

Nucleophilic Aromatic Substitution (SNAr): This is a widely used method where a nucleophile, often an amine, displaces a leaving group (e.g., a halogen) on the pyrimidine (B1678525) or pyridine (B92270) ring. nih.gov For example, the reaction of 2,4,5-trichloropyrimidine (B44654) with anilines is a common step in the synthesis of kinase inhibitors. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig couplings are frequently employed to form carbon-carbon and carbon-nitrogen bonds, respectively. nih.gov These reactions allow for the introduction of a wide range of substituents onto the core scaffold. For instance, a Suzuki-Miyaura coupling can be used to connect a pyridine boronate ester with a pyrimidine halide. nih.gov

Pinner Synthesis and Modifications: The classical Pinner synthesis, involving the condensation of 1,3-dicarbonyl compounds with amidines, and its various modifications are also found in patents for the formation of the pyrimidine ring. mdpi.com

Patents often claim specific reaction conditions, catalysts, and intermediates that are key to achieving high yields and purity of the desired product. For example, a patent might claim a specific palladium catalyst and ligand combination for a particularly challenging Buchwald-Hartwig amination step. nih.gov The protection of these synthetic routes is vital as it can prevent competitors from easily manufacturing the patented compounds, even if the final product patent has expired.

Examination of Patented Biological Applications and Target Claims

Patents for pyridine-pyrimidine derivatives are characterized by specific claims related to their biological applications and the molecular targets they modulate. These claims are supported by preclinical data, including in vitro and in vivo studies, that demonstrate the compound's efficacy.

Oncology: In the field of oncology, patent claims for pyridine-pyrimidine derivatives are often very specific, targeting particular cancer types and patient populations. For example, patents for EGFR inhibitors often claim the treatment of non-small cell lung cancer in patients with specific EGFR mutations. google.comgoogle.com The claims are typically supported by data showing potent inhibitory activity against mutant EGFR kinases while having lower activity against the wild-type receptor to minimize side effects. google.comgoogle.com

Similarly, patents for CDK inhibitors claim their use in treating cancers characterized by overexpression of cyclins, such as cyclin E1 in ovarian cancer. nih.gov The claims are substantiated by data demonstrating cell cycle arrest and anti-proliferative effects in relevant cancer cell lines. acs.org

Other Therapeutic Areas: Beyond cancer, patented biological applications include:

Pain: Claims for the treatment of neuropathic pain, often supported by data from animal models of diabetic neuropathy. google.com

Neurodegenerative Diseases: Claims related to improving cognitive function, backed by in vitro data showing inhibition of PDE2. google.com

Inflammatory Conditions: Claims for reducing inflammation, supported by assays measuring the inhibition of inflammatory mediators like nitric oxide. nih.gov

The following table summarizes some of the patented biological applications and the corresponding target claims for pyridine-pyrimidine derivatives.

Biological ApplicationTarget ClaimExample Disease
Anti-tumor activityInhibition of mutant EGFR (e.g., L858R, T790M)Non-small cell lung cancer google.comgoogle.com
Cell cycle arrestInhibition of CDK2, CDK4, CDK6Breast cancer, Ovarian cancer nih.govacs.org
AnalgesiaModulation of HCN2 ion channelsNeuropathic pain google.com
Cognitive enhancementInhibition of PDE2Alzheimer's disease (potential) google.com
Anti-inflammatory effectsReduction of inflammatory cytokine expressionInflammatory disorders nih.gov

Emerging Trends in Patenting Pyrimidine-Based Heterocycles

The patent landscape for pyrimidine-based heterocycles, including pyridine-pyrimidine derivatives, is continuously evolving, driven by new scientific discoveries and unmet medical needs. Several emerging trends can be identified:

Next-Generation Kinase Inhibitors: There is a strong focus on developing "next-generation" inhibitors that can overcome resistance to existing therapies. nih.gov For EGFR inhibitors, this means targeting tertiary mutations like C797S that arise after treatment with second-generation drugs. nih.gov Patents in this area claim compounds with novel binding modes or the ability to target allosteric sites.

Targeting New Biological Pathways: Researchers are exploring the potential of pyridine-pyrimidine derivatives to modulate novel biological targets beyond kinases. This includes targets involved in immunology, immuno-oncology, and metabolic diseases. nih.gov

Deuterated Compounds: A growing trend is the patenting of deuterated versions of known pyridine-pyrimidine derivatives. nih.gov The replacement of hydrogen with deuterium (B1214612) can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties such as a longer half-life.

Combination Therapies: Patents are increasingly claiming the use of pyridine-pyrimidine derivatives in combination with other therapeutic agents. google.com This approach aims to achieve synergistic effects and overcome drug resistance.

Privileged Scaffold Morphing: A strategy of "privileged scaffold morphing" is being used to generate novel pyridine-pyrimidine derivatives with improved properties by making subtle but significant changes to known active scaffolds. bohrium.com

Q & A

Q. What are the best practices for refining low-resolution crystallographic data of this compound?

  • Methodology : Apply SHELXL’s TWIN and BASF commands for twinned data. Use Olex2 for manual model adjustment and PLATON for validation. For poor diffraction, switch to synchrotron radiation or cryo-cooling. Compare with analogous structures (e.g., 4-trifluoromethylpyrimidin-2-amine) to fill electron density gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.